molecular formula C8H5FN2O B6161303 4-fluoro-1H-1,3-benzodiazole-5-carbaldehyde CAS No. 1804150-46-6

4-fluoro-1H-1,3-benzodiazole-5-carbaldehyde

Cat. No. B6161303
CAS RN: 1804150-46-6
M. Wt: 164.1
InChI Key:
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Description

4-Fluoro-1H-1,3-benzodiazole-5-carbaldehyde (FBC) is an important organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. FBC is an aldehyde that is used in the synthesis of various organic compounds and is also used as a reagent in various chemical reactions. It is also known as 1H-1,3-benzodiazole-5-carbaldehyde, 4-fluoro-1H-1,3-benzodiazole-5-carbaldehyde, 1H-1,3-benzodiazole-5-carbaldehyde, or simply FBC.

Scientific Research Applications

FBC has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the synthesis of polymers, the synthesis of dyes, and the synthesis of catalysts. FBC has also been used in the development of new materials, such as polymers and nanomaterials, and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of FBC is not yet fully understood. However, it is believed that FBC acts as a catalyst in the synthesis of organic compounds, as a reagent in chemical reactions, and as a reactant in various biological processes. FBC is also believed to act as an inhibitor of certain enzymes, which can be used to control the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of FBC are not yet fully understood. However, it has been shown to have a variety of effects on cells and tissue, including the inhibition of certain enzymes, the activation of certain biochemical pathways, and the modulation of cellular processes. FBC has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using FBC in laboratory experiments include its low cost, its high reactivity, its low toxicity, and its ability to catalyze a wide range of organic reactions. However, there are some limitations to using FBC in laboratory experiments, including its instability in air, its volatility, and its potential to form hazardous byproducts.

Future Directions

The future of FBC research is promising, with potential applications in the fields of chemistry, biology, and medicine. Possible future directions for FBC research include the development of new materials, such as polymers and nanomaterials, the development of new pharmaceuticals, the development of new catalysts, and the exploration of its potential biological effects. Additionally, further research is needed to understand the mechanism of action of FBC and its potential toxicity.

Synthesis Methods

FBC can be synthesized via a variety of methods, including the reaction of 4-chloro-1H-1,3-benzodiazole-5-carbaldehyde with potassium fluoride, the reaction of 4-chloro-1H-1,3-benzodiazole-5-carbaldehyde with sodium fluoride, and the reaction of 4-chloro-1H-1,3-benzodiazole-5-carbaldehyde with hydrofluoric acid. The reaction of 4-chloro-1H-1,3-benzodiazole-5-carbaldehyde with potassium fluoride is the most commonly used method for producing FBC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-1H-1,3-benzodiazole-5-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluoroaniline", "2-nitrobenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium nitrite", "copper(I) bromide", "sodium acetate", "acetic anhydride", "sulfuric acid", "sodium carbonate", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-5-fluorobenzaldehyde using sodium borohydride in ethanol", "Step 2: Condensation of 2-amino-5-fluorobenzaldehyde with 4-fluoroaniline in acetic acid and sodium hydroxide to form 4-fluoro-1H-1,3-benzodiazole-5-carboxamide", "Step 3: Diazotization of 4-fluoro-1H-1,3-benzodiazole-5-carboxamide with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 4: Coupling of the diazonium salt with copper(I) bromide in the presence of sodium acetate to form the aryl copper intermediate", "Step 5: Treatment of the aryl copper intermediate with acetic anhydride and sulfuric acid to form the aldehyde", "Step 6: Purification of the aldehyde by recrystallization from ethanol and washing with water and sodium carbonate" ] }

CAS RN

1804150-46-6

Molecular Formula

C8H5FN2O

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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